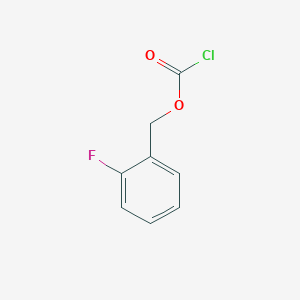

(2-Fluorophenyl)methyl chloroformate

Description

Contextualization of Aryl-Substituted Chloroformates in Organic Synthesis

Aryl-substituted chloroformates are a class of organic compounds with the general formula R-O-CO-Cl, where R is an aryl or substituted aryl group. google.com They are formally esters of chloroformic acid and are recognized as valuable reagents in organic chemistry. wikipedia.org Their primary application lies in their ability to act as versatile intermediates for the synthesis of a wide range of other compounds, including pesticides, perfumes, dyes, drugs, and polymers. google.com

The reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org They readily react with nucleophiles such as amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to generate mixed anhydrides. wikipedia.org These reactions are fundamental in the construction of more complex molecules. For instance, benzyl (B1604629) chloroformate is a well-known reagent for introducing the carboxybenzyl (Cbz) protecting group for amines in peptide synthesis. wikipedia.org Similarly, other aryl chloroformates are employed in the preparation of various organic compounds. google.com

The synthesis of aryl chloroformates typically involves the reaction of a phenol (B47542) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). google.comgeorganics.sk The reaction conditions can be modulated based on the reactivity of the phenolic starting material. google.com

Research Significance of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine atoms into aromatic systems has become a widespread strategy in medicinal chemistry and materials science due to the unique properties that fluorine imparts to the molecule. nih.govtandfonline.com Fluorine is the most electronegative element and has a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This combination of properties allows for the strategic modification of a molecule's physicochemical and biological characteristics. researchgate.net

Key effects of fluorine substitution in aromatic systems include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can enhance the metabolic stability of a drug molecule, leading to improved pharmacokinetic profiles. tandfonline.comnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This alteration can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to biological targets. nih.gov

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. tandfonline.comnih.gov

Alteration of Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.comresearchgate.net

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.

These beneficial effects have led to the inclusion of fluorine in a significant number of commercially available pharmaceuticals and agrochemicals. researchgate.net

Overview of Current Academic Investigation of (2-Fluorophenyl)methyl Chloroformate

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific academic investigation focused on this compound. While the compound is listed by several chemical suppliers, indicating its availability for research purposes, there are no prominent research articles detailing its synthesis, characterization, or application in specific synthetic methodologies or as a key intermediate in the preparation of novel compounds.

The absence of dedicated research on this compound suggests that it may be a relatively new or specialized reagent. It is possible that its use is documented in patent literature or in proprietary industrial processes that are not publicly disclosed. Alternatively, researchers may be utilizing other, more readily available or well-characterized fluorinated chloroformates for their synthetic needs.

Based on the known reactivity of chloroformates and the effects of fluorine substitution, one can speculate on the potential research applications of this compound. It could serve as a reagent for introducing the 2-fluorobenzyloxycarbonyl protecting group for amines, analogous to the use of benzyl chloroformate. The presence of the fluorine atom could confer unique properties to the protected amine, such as altered stability or modified biological activity. Furthermore, it could be employed as a building block in the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry or materials science. However, without specific research findings, these remain hypothetical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEDVRAWFRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Fluorophenyl Methyl Chloroformate

Electrophilic Characteristics and Reaction Mechanisms

(2-Fluorophenyl)methyl chloroformate, like other chloroformates, is characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack. This electrophilicity is due to the presence of two electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon. This arrangement leads to a significant partial positive charge on the carbon atom, making it an excellent electrophile.

The reaction mechanisms involving chloroformates are varied and depend on the nature of the nucleophile and the solvent. They can proceed through different pathways, including concerted (SN2-like) and stepwise (addition-elimination) mechanisms. For instance, studies on phenyl chloroformates suggest that their reactions with nucleophiles like anilines and methanol (B129727) often follow a concerted displacement mechanism. rsc.org This is supported by kinetic data, including solvent isotope effects and the dependence on nucleophile basicity. rsc.org

In contrast, under certain conditions, particularly with highly ionizing solvents, a unimolecular (SN1-like) ionization pathway can become significant. nih.gov This involves the initial cleavage of the carbon-chlorine bond to form a carbocation intermediate, which then reacts with the nucleophile. The specific pathway taken by this compound will be influenced by the electronic effects of the 2-fluoro substituent on the phenyl ring.

| Reaction Characteristic | Implication for this compound |

| Electrophilic Carbonyl Carbon | Highly reactive towards nucleophiles. |

| Concerted (SN2-like) Mechanism | A likely pathway for reactions with strong nucleophiles in less polar solvents. |

| Stepwise (Addition-Elimination) Mechanism | Can occur, involving a tetrahedral intermediate. |

| Unimolecular (SN1-like) Mechanism | Possible in highly ionizing solvents, proceeding through a carbocation. |

Nucleophilic Addition and Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution. This class of reactions is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. The general reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org

Nucleophilic Addition: The initial step in many of these reactions is the nucleophilic addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp2 to sp3. libretexts.orgmasterorganicchemistry.com This intermediate is typically unstable and quickly proceeds to the next step.

Nucleophilic Substitution: Following the formation of the tetrahedral intermediate, the reaction proceeds via elimination of the chloride ion, which is a good leaving group. This restores the carbonyl double bond and results in the substitution of the chlorine atom with the nucleophile. masterorganicchemistry.comlibretexts.org

Common nucleophiles that react with chloroformates include:

Amines: React to form carbamates. wikipedia.org

Alcohols: React to form carbonate esters. wikipedia.org

Carboxylic acids: React to form mixed anhydrides. wikipedia.org

The rates of these reactions are influenced by the nature of the nucleophile and the solvent. For example, the reaction of methyl chloroformate with substituted pyridines shows a change in the rate-determining step from the breakdown to the formation of a zwitterionic tetrahedral intermediate as the reactivity of the pyridine (B92270) increases. rsc.org

| Nucleophile | Product of Reaction with this compound |

| Amine (R-NH₂) | (2-Fluorophenyl)methyl carbamate (B1207046) |

| Alcohol (R-OH) | (2-Fluorophenyl)methyl carbonate |

| Carboxylic Acid (R-COOH) | Mixed anhydride (B1165640) |

Role as an Acylating Agent in Organic Transformations

This compound serves as an effective acylating agent, a reagent that introduces an acyl group (in this case, a (2-fluorophenyl)methoxycarbonyl group) into a molecule. This function is central to its utility in organic synthesis. The process of acylation is a fundamental transformation for creating C-N, C-O, and C-C bonds.

The efficiency of chloroformates as acylating agents stems from the high reactivity of the carbonyl group, which is activated by the adjacent chlorine atom. This allows for reactions with a wide range of nucleophiles under relatively mild conditions. The use of a base is often required to neutralize the hydrochloric acid byproduct. wikipedia.org

A significant application of chloroformates is in the N-acylation of amines. The reaction of this compound with a primary or secondary amine leads to the formation of a stable carbamate. wikipedia.org This reaction is a cornerstone of peptide synthesis and is used for the introduction of protecting groups for amines. wikipedia.orgnih.gov

The general reaction is as follows: (2-F-C₆H₄)CH₂OC(O)Cl + R₂NH → (2-F-C₆H₄)CH₂OC(O)NR₂ + HCl

The scope of N-acylation with chloroformates is broad, encompassing a wide variety of amines, including amino acids, anilines, and alkaloids. wikipedia.orgnih.gov The reaction conditions can often be tailored to achieve high yields and chemoselectivity. For instance, in the presence of other nucleophilic functional groups like hydroxyl groups, selective N-acylation can often be achieved.

| Amine Substrate | Expected N-Acylation Product with this compound |

| Primary Amine (RNH₂) | N-Substituted (2-fluorophenyl)methyl carbamate |

| Secondary Amine (R₂NH) | N,N-Disubstituted (2-fluorophenyl)methyl carbamate |

| Amino Acid | N-((2-Fluorophenyl)methoxycarbonyl) protected amino acid |

Dissociation and Fragmentation Pathways

The stability of this compound and its analogues can be compromised under certain conditions, leading to dissociation and fragmentation. These pathways are important to consider in the handling, storage, and reaction design involving this compound.

Studies on methyl chloroformate, a simpler analogue, provide insight into the potential photodissociation pathways. Upon exposure to ultraviolet light, methyl chloroformate can undergo unimolecular dissociation. nih.govfigshare.com Research has shown that ionized methyl chloroformate primarily dissociates by losing a chlorine atom. nih.govfigshare.com At higher energies, the loss of a methoxy (B1213986) radical can also occur. nih.govfigshare.com

The pyrolysis of neutral methyl chloroformate has been found to yield major products such as methyl chloride and carbon dioxide, as well as minor products like hydrogen chloride, carbon monoxide, and formaldehyde. nih.govfigshare.com These decomposition pathways are influenced by the internal energy of the molecule.

The carbon-chlorine bond in chloroformates is a key site of reactivity and a potential point of fragmentation. The cleavage of this bond can occur through heterolytic or homolytic processes.

Heterolytic fission involves the unequal sharing of the bonding electrons, leading to the formation of a carbocation and a chloride anion. doubtnut.comtestbook.comvedantu.com This is a key step in SN1-type reactions. The stability of the resulting carbocation is a crucial factor in determining the feasibility of this pathway. The presence of the (2-fluorophenyl)methyl group would influence the stability of the corresponding carbocation.

Homolytic fission , which is less common under typical reaction conditions but can be induced by heat or light, involves the equal sharing of the bonding electrons, resulting in the formation of a radical pair: an acyl radical and a chlorine radical.

The propensity for C-Cl bond fission is a defining characteristic of the reactivity of chloroformates. nih.gov

| Dissociation/Fragmentation Pathway | Key Products/Intermediates | Conditions |

| Unimolecular Photodissociation | Acyl radical, chlorine atom, alkoxy radical | UV irradiation |

| Thermal Decomposition | Alkyl chloride, carbon dioxide | High temperatures |

| Heterolytic C-Cl Bond Fission | Acylium cation, chloride anion | Polar, ionizing solvents |

| Homolytic C-Cl Bond Fission | Acyl radical, chlorine radical | Heat or light |

Reactivity of the 2-Fluorophenyl Moiety in Related Systems

The reactivity of the this compound is significantly influenced by the electronic properties of its 2-fluorophenyl group. Understanding the behavior of this moiety in related chemical systems provides insight into the potential transformation pathways of the parent molecule. The fluorine atom, being the most electronegative element, exerts a powerful influence on the aromatic ring, altering its susceptibility to various reactions.

Substitution Reactions on the Fluorinated Aromatic Ring

The presence of a fluorine atom directly attached to a benzene (B151609) ring has a profound impact on its reactivity towards substitution reactions. Fluorine's strong electronegativity withdraws electron density from the aromatic system via the inductive effect (-I effect). numberanalytics.comstackexchange.com This electron withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to non-fluorinated benzene.

Conversely, this deactivation makes the fluorinated aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. For this reaction to proceed, the ring typically needs to be activated by electron-withdrawing groups. The fluorine atom itself can act as both an activating group (by withdrawing electron density) and a leaving group.

A key aspect of SNAr reactions is the stability of the intermediate formed after the nucleophile attacks the carbon atom bearing the leaving group. This intermediate, known as a Meisenheimer complex, is negatively charged and resonance-stabilized. stackexchange.com The high electronegativity of fluorine strongly stabilizes this negative charge through its inductive effect, thereby lowering the activation energy of this rate-determining step. stackexchange.com This stabilizing effect is so significant that it often makes fluoride (B91410) a better leaving group than other halogens in SNAr reactions, a reversal of the trend seen in aliphatic SN2 reactions. stackexchange.comnih.gov The typical reactivity order for halogens as leaving groups in SNAr is F >> Cl > Br > I. nih.gov

Research on meta-halo-3-methylbenzonitrile derivatives, for instance, demonstrated this reactivity order in microwave-induced nucleophilic substitution, where the fluoro-precursor gave a significantly higher radiolabeling yield (64%) compared to the bromo- (13%) and chloro- (9%) precursors. nih.gov The choice of solvent also plays a crucial role, with polar aprotic solvents like DMSO being favored for these reactions. nih.gov

The position of the fluorine atom relative to other substituents and the incoming nucleophile dictates the regioselectivity of the reaction. In systems like pentafluoropyridine, reaction conditions and the nature of the nucleophile can be manipulated to achieve site-selective substitution at different positions on the ring. rsc.org

N| Halogen Leaving Group | Relative Reactivity | Key Influencing Factor | Reference |

|---|---|---|---|

| Fluorine (F) | Highest | Strong inductive effect (-I) stabilizes the Meisenheimer complex. | stackexchange.comnih.gov |

| Chlorine (Cl) | Moderate | Weaker inductive effect compared to fluorine. | nih.gov |

| Bromine (Br) | Moderate to Low | Weaker inductive effect compared to fluorine. | nih.gov |

| Iodine (I) | Lowest | Weakest inductive effect among halogens. | nih.gov |

Oxidation and Reduction Behaviors of Related Carbamates

The carbamate functional group, while generally stable, can undergo oxidation and reduction under specific conditions. The electronic nature of the aryl and alkyl substituents on the nitrogen and oxygen atoms influences this reactivity.

Oxidation: Carbamate derivatives can be synthesized and transformed through oxidative processes. A notable example is the anodic oxidation of oxamic acids in the presence of a fluoride source like Et3N·3HF to produce carbamoyl (B1232498) fluorides. nih.govacs.org This electrochemical method proceeds via the initial oxidation of the oxamic acid to form an unstable carboxyl radical. This is followed by decarboxylation to generate an acyl radical, which undergoes a second electron transfer to form a highly electrophilic cationic intermediate. This cation is then trapped by a fluoride anion to yield the final carbamoyl fluoride product. youtube.com This process demonstrates that the core structure related to carbamates can be oxidized, leading to useful chemical transformations.

| Reaction Type | Substrate Class | Reagent/Condition | Key Transformation | Reference |

|---|---|---|---|---|

| Reduction | Oxime Carbamates | Fe(II) in anoxic solution | Reduction of the carbamate moiety. | nih.gov |

| Oxidation | Oxamic Acids | Anodic Oxidation (Electrochemistry) with Et3N·3HF | Oxidative decarboxylation to form a carbamoyl fluoride. | nih.govacs.orgyoutube.com |

| Redox-Neutral Coupling | Oxamates | Dual Ni/Photoredox Catalysis | Generation of a carbamoyl radical via single-electron transfer for cross-coupling. | nih.gov |

Mechanistic Studies of Reactions Involving 2 Fluorophenyl Methyl Chloroformate

Catalytic Reaction Mechanisms and Intermediates

In the presence of nucleophilic catalysts such as pyridine-N-oxides, the acylation reactions of (2-Fluorophenyl)methyl chloroformate proceed via a distinct acyl transfer mechanism. This pathway involves the formation of a highly reactive intermediate, which is central to the catalytic cycle.

The catalytic cycle can be summarized in two main steps:

Formation of the O-acyloxypyridinium cation: Pyridine-N-oxide attacks this compound, displacing the chloride ion.

Acyl transfer: The nucleophile attacks the O-acyloxypyridinium cation, leading to the acylated product and regeneration of the catalyst.

Theoretical studies, such as Density Functional Theory (DFT) calculations on similar systems, support this two-step acyl transfer mechanism. rsc.orgnih.gov

The reactivity of the O-acyloxypyridinium cation is influenced by the electronic properties of both the chloroformate and the pyridine-N-oxide catalyst. For this compound, the electron-withdrawing fluorine atom on the phenyl ring is expected to slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial attack by pyridine-N-oxide.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic studies on analogous compounds, particularly benzyl (B1604629) chloroformate and substituted phenyl chloroformates, provide significant insight into the factors governing the reaction rates of this compound. The solvolysis of these compounds often proceeds through competing pathways, and the dominant mechanism is dictated by the reaction conditions. nih.govnih.gov

The solvolysis of benzyl chloroformates can be analyzed using the extended Grunwald-Winstein equation, which separates the contributions of solvent nucleophilicity (lNT) and solvent ionizing power (mYCl). nih.gov

log(k/k₀) = lN_T + mY_Cl

For benzyl chloroformate, in solvents of high nucleophilicity and low ionizing power, the reaction proceeds via a bimolecular addition-elimination pathway. This is characterized by a high sensitivity to solvent nucleophilicity (l value) and a moderate sensitivity to solvent ionizing power (m value). nih.gov In contrast, in solvents with low nucleophilicity and high ionizing power (e.g., fluoroalcohols), a unimolecular ionization mechanism (SN1-type) can dominate, which involves the formation of a benzyl carbocation intermediate. nih.govnih.gov This pathway shows a lower sensitivity to solvent nucleophilicity and a higher sensitivity to ionizing power.

The electron-withdrawing nature of the ortho-fluoro substituent in this compound would be expected to destabilize the formation of a carbocation intermediate. Consequently, the addition-elimination pathway is likely to be favored over the ionization pathway for this compound, even in less nucleophilic, more ionizing solvents, when compared to the unsubstituted benzyl chloroformate.

Table of Expected Mechanistic Trends for this compound Solvolysis

| Solvent Type | Dominant Mechanism | Expected Relative Rate Compared to Benzyl Chloroformate | Key Influencing Factor |

|---|---|---|---|

| High Nucleophilicity, Low Ionizing Power (e.g., aqueous ethanol) | Addition-Elimination | Slightly Faster | Inductive effect of Fluorine enhancing carbonyl electrophilicity |

| Low Nucleophilicity, High Ionizing Power (e.g., aqueous TFE) | Addition-Elimination (less contribution from ionization) | Slower | Destabilization of potential carbocation by Fluorine |

Influence of Solvent and Stereochemical Control

The solvent plays a crucial role in determining the reaction pathway and rate. nih.govnih.gov As discussed, polar protic solvents with high nucleophilicity favor the bimolecular addition-elimination mechanism. In contrast, polar, non-nucleophilic solvents with high ionizing power can promote a unimolecular SN1-type mechanism for substrates capable of forming stable carbocations.

In the context of stereochemical control, the use of chiral pyridine-N-oxide catalysts has proven effective in achieving high levels of enantioselectivity in acyl transfer reactions. rsc.orgnih.govrsc.org In these asymmetric transformations, the chiral catalyst forms a diastereomeric O-acyloxypyridinium intermediate. The stereochemical outcome of the reaction is then determined during the subsequent nucleophilic attack on this intermediate. The chiral environment provided by the catalyst directs the incoming nucleophile to one face of the acyl group, leading to the preferential formation of one enantiomer of the product. rsc.orgnih.gov

The enantio-determining step is the nucleophilic substitution on the O-acyloxypyridinium cation. rsc.org The stereoselectivity can be influenced by several factors, including the structure of the chiral catalyst, the nature of the solvent, and the reaction temperature. Aromatic interactions between the catalyst and the reactants can also play a significant role in controlling the stereochemistry of the transition state. nih.gov

Applications in Advanced Chemical Synthesis and Derivatization

Building Block in the Synthesis of Complex Organic Architectures

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. sigmaaldrich.comalfa-chemistry.comossila.com Fluorinated building blocks are therefore highly sought after for the synthesis of new pharmaceuticals and agrochemicals. tandfonline.comnih.gov (2-Fluorophenyl)methyl chloroformate serves as such a building block, providing a 2-fluorobenzyl moiety that can be introduced into more complex structures. The presence of the fluorine atom at the ortho position of the benzyl (B1604629) group can influence the conformation of the resulting molecule through steric and electronic effects, which can be crucial for its biological activity.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident. The reactivity of the chloroformate group allows for its coupling with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable carbonate, carbamate (B1207046), and thiocarbonate linkages, respectively. This reactivity is fundamental to its role in constructing larger and more intricate molecular architectures. The 2-fluorobenzyl group can act as a stable structural component or as a protecting group that can be removed under specific conditions.

Table 1: Properties of Fluorine as a Substituent in Drug Design

| Property | Impact of Fluorine Substitution |

|---|---|

| Metabolic Stability | C-F bond is stronger than C-H bond, blocking metabolic oxidation. |

| Binding Affinity | Can engage in favorable electrostatic and hydrogen bonding interactions. |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. |

| pKa | Can lower the pKa of nearby acidic or basic groups. |

Precursor for Advanced Carbamate and Ester Derivatives

Chloroformates are standard reagents for the synthesis of carbamates and esters. acs.orgorganic-chemistry.org this compound is a precursor for the synthesis of a variety of carbamate and ester derivatives, which have applications in pharmaceuticals, materials science, and agrochemicals. acs.orgniscpr.res.inmedcraveonline.com

The reaction of this compound with a primary or secondary amine in the presence of a base yields the corresponding N-(2-fluorobenzyl)carbamate. organic-chemistry.org This reaction is a common method for the introduction of the 2-fluorobenzyloxycarbonyl group, which can serve as a protecting group for amines in multi-step synthesis or be an integral part of a biologically active molecule. acs.org Similarly, its reaction with alcohols or phenols affords the corresponding (2-fluorophenyl)methyl carbonate esters. researchgate.netpdx.edu

The fluorine substituent on the aromatic ring can influence the reactivity of the chloroformate and the properties of the resulting carbamate or ester. For instance, the electron-withdrawing nature of fluorine can affect the stability of the carbamate linkage towards hydrolysis.

Table 2: General Reactions of this compound

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine | Carbamate | R₂NH + (2-F-Ph)CH₂OCOCl → (2-F-Ph)CH₂OCONR₂ + HCl |

Reagent in Analytical Derivatization for Spectroscopic and Chromatographic Analysis

In analytical chemistry, particularly in the field of metabolomics, derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. core.ac.ukscispace.com Chloroformates are widely used as derivatizing agents for a broad range of metabolites, including amino acids, organic acids, and amines. nih.govsemanticscholar.orgwikipedia.org

This compound can be used as a derivatizing agent, reacting with functional groups such as hydroxyl, amino, and carboxyl groups to form less polar and more volatile derivatives. researchgate.net These derivatives are more amenable to separation by gas chromatography and provide characteristic mass spectra that facilitate their identification and quantification. core.ac.uk

Alkylation and Esterification in Metabolomics Profiling

The derivatization of metabolites with chloroformates involves the acylation of amines and the esterification of carboxylic acids, which can be broadly classified as alkylation of these functional groups. registech.comtcichemicals.comtcichemicals.com In a typical derivatization procedure for metabolomics analysis, a biological sample extract is treated with the chloroformate reagent in an aqueous-alcoholic medium in the presence of a base like pyridine (B92270). scispace.comnih.gov

The reaction with this compound would lead to the formation of 2-fluorobenzyl esters of carboxylic acids and 2-fluorobenzyloxycarbonyl derivatives of amines. nih.govresearchgate.net This process effectively masks the polar functional groups, reducing their ability to form hydrogen bonds and thus increasing their volatility for GC-MS analysis. core.ac.uk

Enhancement of Analytical Sensitivity and Reproducibility

Derivatization with chloroformates is known to significantly enhance the sensitivity and reproducibility of GC-MS-based metabolic profiling. nih.govajol.info The derivatives formed are typically more stable and provide better chromatographic peak shapes, leading to lower limits of detection and quantification. core.ac.ukmdpi.com

The use of this compound as a derivatization agent would be expected to offer similar advantages. The reaction is generally fast and can be performed in an aqueous medium, which simplifies sample preparation and improves reproducibility compared to methods that require anhydrous conditions. scispace.com The presence of the fluorine atom in the derivative can also be advantageous for mass spectrometric detection, as it provides a unique isotopic pattern that can aid in the identification of the derivatized analytes. nih.gov

Table 3: Advantages of Chloroformate Derivatization in GC-MS

| Feature | Benefit |

|---|---|

| Increased Volatility | Enables analysis of polar metabolites by GC. core.ac.uk |

| Improved Peak Shape | Leads to better resolution and more accurate quantification. mdpi.com |

| Enhanced Sensitivity | Lower detection limits for trace-level analytes. ajol.info |

| Fast Reaction | Simplifies and speeds up sample preparation. scispace.com |

| Aqueous Compatibility | Improves reproducibility and is suitable for biological samples. core.ac.uk |

Utility in Peptide Synthesis and Prodrug Design (broader chloroformate utility)

Chloroformates are indispensable reagents in the field of peptide synthesis and play a significant role in the design of prodrugs. researchgate.netnih.gov

In peptide synthesis, chloroformates are primarily used for the introduction of protecting groups for the N-terminus of amino acids. biosynth.comquimicaorganica.orgnih.gov The most well-known examples are benzyl chloroformate, which is used to introduce the benzyloxycarbonyl (Cbz or Z) group, and 9-fluorenylmethyl chloroformate (Fmoc-Cl), used for the fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.netresearchgate.net These protecting groups prevent the amino group from participating in unwanted side reactions during peptide bond formation. This compound can be used to introduce a 2-fluorobenzyloxycarbonyl protecting group, the properties of which could be fine-tuned by the electronic effect of the fluorine atom. cdnsciencepub.com

In prodrug design, the carbamate linkage is a common and effective strategy to mask polar functional groups of a drug molecule, thereby improving its oral bioavailability, metabolic stability, or duration of action. nih.govacs.orgebrary.net Chloroformates are key reagents for the formation of these carbamate prodrugs. acs.orgnih.gov By reacting a drug containing a hydroxyl or amino group with a suitable chloroformate, a carbamate prodrug is formed, which can then be cleaved in the body to release the active drug. nih.govresearchgate.net The use of this compound in this context would result in a prodrug with a 2-fluorobenzyl carbamate linker, which could offer a specific cleavage profile and pharmacokinetic properties. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in a molecule. For (2-Fluorophenyl)methyl chloroformate, both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while specialized NMR techniques can offer insights into the molecule's preferred spatial orientations.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals whose chemical shifts and coupling patterns are dictated by the electronic environment of the nuclei. The presence of the highly electronegative fluorine atom introduces complex spin-spin couplings with neighboring proton and carbon nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the benzylic protons (-CH₂-) and the four protons of the aromatic ring.

The benzylic protons would appear as a singlet, though potential long-range coupling to the fluorine atom (⁴JHF) could induce a slight broadening or a small doublet splitting. Its chemical shift would be in the downfield region, typically around 5.0-5.5 ppm, due to the deshielding effects of the adjacent oxygen and the aromatic ring.

The aromatic protons would present as a complex multiplet pattern in the range of 7.0-7.6 ppm. The ortho, meta, and para positions relative to the fluorine atom result in distinct chemical shifts and coupling constants (JHH), which are further influenced by the -CH₂O(C=O)Cl substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule.

The carbonyl carbon of the chloroformate group is highly deshielded and would appear at a characteristic chemical shift in the range of 150-160 ppm.

The benzylic carbon (-CH₂-) signal would be found around 70-80 ppm.

The aromatic carbons would produce six distinct signals. The carbon directly bonded to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JCF) of approximately 150-250 Hz, appearing as a doublet ed.ac.ukresearchgate.net. The other aromatic carbons would show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂- | ¹H | ~5.3 | s (or d, ⁴JHF ≈ 1-2 Hz) |

| Aromatic | ¹H | ~7.1 - 7.5 | m |

| C=O | ¹³C | ~155 | s |

| -CH₂- | ¹³C | ~75 | d, ²JCF ≈ 20 Hz |

| C-F | ¹³C | ~160 | d, ¹JCF ≈ 245 Hz |

| Aromatic C-H & C-C | ¹³C | ~115 - 135 | d, JCF ≈ 2-25 Hz |

Elucidation of Conformational Equilibria via NMR (e.g., ¹JCF couplings)

The rotational freedom around the C(aryl)-C(benzyl) and C(benzyl)-O bonds allows this compound to exist in various conformations. NMR spectroscopy is a powerful tool for studying these conformational equilibria in solution auremn.org.br. The relative populations of different conformers can be influenced by steric and electronic interactions, including potential intramolecular interactions between the fluorine atom and the chloroformate group.

Studies on analogous compounds like 2-fluorobenzyl alcohol have demonstrated that the magnitude of long-range coupling constants, particularly those involving the fluorine atom, are sensitive to the dihedral angle between the coupled nuclei aip.org. For this compound, the key parameters would be the through-space coupling between the fluorine and the benzylic protons (⁴JHF or ⁵JHF) and the one-bond carbon-fluorine coupling (¹JCF). The magnitude of ¹JCF, while primarily dependent on the hybridization of the carbon atom, can be subtly influenced by the orientation of adjacent groups. By analyzing these coupling constants, potentially at variable temperatures, and comparing them with values predicted by theoretical calculations for different stable conformations, it is possible to determine the predominant conformer in solution auremn.org.brresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Ion Analysis

In GC-MS analysis, this compound is first separated from other components on a gas chromatography column before being ionized and fragmented in the mass spectrometer. Chloroformates are often used as derivatizing agents in GC-MS, indicating their suitability for this technique mdpi.comnih.govnih.govnih.govresearchgate.net.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (188.59 g/mol ). The presence of chlorine would be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak having an intensity of about one-third that of the M peak.

The fragmentation of benzyl (B1604629) chloroformates is well-documented and serves as a model for predicting the breakdown of the 2-fluoro analog nist.govchemicalbook.com. Key fragmentation pathways include:

Loss of the chloroformyl radical (•COCl): This would lead to the formation of the 2-fluorobenzyloxy radical, which is typically not observed directly.

Formation of the 2-fluorobenzyl cation: The most prominent fragmentation pathway is expected to be the cleavage of the C-O bond to form the stable 2-fluorobenzyl cation. This would result in a base peak at a mass-to-charge ratio (m/z) of 109.

Formation of the tropylium ion: The benzyl cation (or its substituted form) can rearrange to the even more stable tropylium ion. The 2-fluorobenzyl cation (m/z 109) may subsequently lose HF to form a dehydrotropylium species.

Other fragments: Other expected fragments include those from the loss of CO₂ (decarboxylation) and HCl.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 188/190 | [C₈H₆ClFO₂]⁺ | Molecular Ion ([M]⁺) |

| 109 | [C₇H₆F]⁺ | [M - •O(C=O)Cl]⁺ (2-Fluorobenzyl cation) |

| 91 | [C₇H₇]⁺ | Loss of F from [C₇H₆F]⁺, followed by H rearrangement (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from [C₇H₅]⁺ |

| 63/65 | [COCl]⁺ | Chloroformyl cation |

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously confirming the elemental composition of a molecule nih.govresearchgate.net. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to verify that the experimentally measured exact mass of the molecular ion matches the theoretically calculated mass.

Chemical Formula: C₈H₆ClFO₂

Calculated Exact Mass: 188.0013 (for ³⁵Cl isotope)

An experimental HRMS measurement within a few parts per million (ppm) of this calculated value would provide definitive confirmation of the compound's elemental composition.

Vibrational Spectroscopy (IR) for Functional Group and Conformational Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent method for identifying the functional groups present in a molecule msu.eduorgchemboulder.com.

The IR spectrum of this compound will be dominated by a very strong and sharp absorption band for the carbonyl (C=O) group. Due to the high electronegativity of both the adjacent oxygen atom and the chlorine atom, which withdraw electron density through induction, the C=O bond is strengthened. This results in an absorption at a characteristically high wavenumber, typically in the range of 1770-1800 cm⁻¹ for chloroformates youtube.com.

Other significant absorption bands would include:

C-O Stretching: Strong absorptions corresponding to the C-O single bond stretches will appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1200-1250 cm⁻¹ range.

C-H Stretching: Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while those for the benzylic (-CH₂-) C-H bonds will be just below 3000 cm⁻¹.

C-Cl Stretching: A band for the C-Cl stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Similar to NMR, the precise positions and shapes of IR bands can be sensitive to the molecule's conformation nih.gov. Different rotational isomers may exhibit slightly different vibrational frequencies, which in some cases can lead to the broadening of absorption bands or the appearance of multiple distinct peaks within a specific region.

Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1785 | C=O Stretch | Chloroformate |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1250 | C-F Stretch | Aryl Fluoride (B91410) |

| 1100-1300 | C-O Stretch | Ester-like |

| 600-800 | C-Cl Stretch | Acyl Chloride |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transitions

The primary chromophore is the 2-fluorophenyl group. Benzene and its derivatives typically exhibit two main absorption bands in the ultraviolet region. The first is a strong absorption, often referred to as the E2-band, which occurs at shorter wavelengths (around 200-220 nm) and is attributed to π → π* transitions involving the entire aromatic system. The second, known as the B-band, is a weaker, more structured absorption at longer wavelengths (around 250-280 nm) and arises from symmetry-forbidden π → π* transitions.

The presence of a fluorine atom as a substituent on the benzene ring is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands, a phenomenon known as the auxochromic effect. This is due to the interaction of the non-bonding electrons of the fluorine atom with the π-electron system of the aromatic ring. The methylene (B1212753) group (-CH2-) acts as an insulator, separating the aromatic chromophore from the chloroformate group, which means the electronic transitions of the phenyl ring are largely preserved.

The chloroformate group, -OC(O)Cl, contains a carbonyl (C=O) functionality. Carbonyl groups typically exhibit a weak n → π* transition at longer wavelengths (often >280 nm) and a strong π → π* transition at shorter wavelengths (usually below 200 nm). In the context of this compound, the n → π* transition of the carbonyl group may be observed as a weak shoulder on the tail of the much stronger aromatic absorption bands.

A hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent would be expected to show absorptions characteristic of a substituted benzene ring.

Expected UV-Vis Absorption Data for this compound

| Expected Transition | Approximate λmax (nm) | Chromophore |

| E2-band (π → π) | 200 - 220 | 2-Fluorophenyl |

| B-band (π → π) | 250 - 280 | 2-Fluorophenyl |

| n → π* | > 280 (weak) | Carbonyl (in chloroformate) |

Note: The values in this table are estimations based on general spectroscopic principles and data for analogous compounds, as specific experimental data for this compound were not found in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, precise experimental data regarding its solid-state molecular architecture, such as unit cell parameters, space group, and specific intramolecular bond lengths and angles in the crystalline form, are not available.

However, valuable insights into the likely solid-state conformation and packing can be drawn from the known structures of related aromatic chloroformates and benzyl derivatives. The molecular structure of this compound is characterized by a degree of conformational flexibility, primarily around the C(phenyl)-C(methylene) and C(methylene)-O bonds.

In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance and optimizes intermolecular interactions. The chloroformate group itself has been observed in other structures to be relatively planar. It is plausible that in the crystalline lattice, the molecules would arrange themselves to facilitate weak intermolecular interactions. These could include dipole-dipole interactions arising from the polar C-F and C-Cl bonds, as well as the carbonyl group. Furthermore, C-H···O and C-H···F hydrogen bonds may play a role in stabilizing the crystal packing.

Hypothetical Crystallographic Parameters for a Related Aromatic Chloroformate

| Parameter | Hypothetical Value Range | Comment |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and symmetry. |

| Space Group | P21/c or P-1 | Frequently observed centrosymmetric space groups. |

| Z (molecules per unit cell) | 2 or 4 | Typical for packing of medium-sized organic molecules. |

| Key Intermolecular Interactions | C-H···O, C-H···F, Dipole-Dipole | Expected to be the dominant forces governing crystal packing. |

Note: This table presents hypothetical data based on common observations for similar organic compounds and is for illustrative purposes only. No experimental crystallographic data for this compound were found.

Computational and Theoretical Investigations of 2 Fluorophenyl Methyl Chloroformate

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a popular and versatile computational method for studying molecular systems. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy for a wide range of chemical problems. nih.govnih.gov For (2-Fluorophenyl)methyl chloroformate, DFT can be employed to investigate its structural preferences, electronic characteristics, and reactivity patterns. mdpi.com

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. dtic.mil For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial.

This analysis often begins by systematically rotating key dihedral angles to map out the potential energy surface and identify all possible low-energy conformers. mdpi.com Each identified minimum is then fully optimized using a DFT method, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net The calculations yield the optimized geometries and their corresponding energies, allowing for the identification of the global minimum energy conformer—the most stable arrangement of the molecule in the gas phase. nih.gov

Table 1: Illustrative Relative Energies of Optimized Conformers of this compound

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | -178.5 (Cl-C-O-C) | 0.00 | 75.3 |

| 2 | 65.2 (Cl-C-O-C) | 1.15 | 14.1 |

| 3 | -68.9 (Cl-C-O-C) | 1.25 | 10.6 |

Note: This table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory. acadpubl.eu The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution. bhu.ac.in For this compound, the analysis would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 2: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -0.92 |

| HOMO-LUMO Gap (ΔE) | 6.93 |

Note: This table contains hypothetical data for illustrative purposes.

DFT is a powerful tool for elucidating reaction pathways by locating and characterizing the transition states that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's activation energy and rate.

For this compound, a key reaction is its solvolysis, which could proceed through different mechanisms, such as a bimolecular addition-elimination pathway or a unimolecular ionization (SN1) pathway. hilarispublisher.com Computational simulations can model these pathways by calculating the energies of reactants, intermediates, transition states, and products. This allows researchers to determine the most energetically favorable mechanism. For example, studies on the related compound 4-fluorophenyl chlorothionoformate have used such analyses to conclude that the solvolysis mechanism involves an addition-elimination pathway where the addition step is rate-determining. hilarispublisher.com

Computational methods can predict various spectroscopic properties, aiding in the structural characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a valuable tool for confirming molecular structures. nih.gov DFT calculations can provide reliable predictions of ¹H and ¹⁹F chemical shifts. nih.govuni-muenchen.de The calculated values, when compared to experimental data, can help assign signals and confirm the proposed structure and conformation of this compound. uni-muenchen.de

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra. bhu.ac.in This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, which include the predicted absorption wavelengths (λmax) and oscillator strengths, can be compared with experimental spectra to understand the electronic properties of the molecule.

Table 3: Illustrative Predicted vs. Experimental ¹⁹F NMR Chemical Shift

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | -115.2 | -114.8 |

Note: This table contains hypothetical data for illustrative purposes.

Ab Initio Methods and High-Level Quantum Chemical Calculations

Ab initio—meaning "from first principles"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without relying on empirical parameters. dtic.milwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. researchgate.netwikipedia.org

For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. For instance, single-point energy calculations using a method like MP2 could be performed on the DFT-optimized geometries to obtain more accurate relative energies between conformers. researchgate.net These methods are particularly important for systems where electron correlation effects, which are approximated in DFT, play a significant role in determining structure and reactivity. nih.gov

Solvation Models and Their Impact on Computational Outcomes

Most chemical reactions occur in solution, and the solvent can have a profound impact on molecular properties and reactivity. Computational studies often perform initial calculations in the gas phase, but it is crucial to incorporate solvent effects for more realistic predictions.

Solvation models are used to simulate the influence of a solvent environment. Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of solvation free energies and the optimization of molecular geometries in solution. nih.gov For reactions like the solvolysis of this compound, including a solvation model is essential for accurately predicting reaction barriers and mechanisms, as the solvent can stabilize charged intermediates and transition states. hilarispublisher.com

Investigations of Intramolecular Interactions and Stability

The conformational landscape and stability of this compound are expected to be significantly influenced by a variety of weak intramolecular interactions stemming from the presence of the fluorine atom and the chloroformate group. Computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating these subtle forces.

Studies on fluorinated benzyl (B1604629) alcohols and aminofluorobenzoic acids reveal that ortho-fluorine substitution can lead to specific intramolecular hydrogen bonds. nih.govnih.gov In the case of this compound, while classical hydrogen bonds are absent, weak C-H···O and C-H···F interactions are anticipated. The methylene (B1212753) protons of the benzyl group can interact with the oxygen atoms of the chloroformate moiety and the ortho-fluorine atom.

NBO analysis of related fluorinated benzyl derivatives provides insight into the stabilizing effects of these interactions. nih.govpnrjournal.com The delocalization of electron density from a filled C-H bonding orbital to an empty antibonding orbital of an acceptor (like an oxygen or fluorine lone pair) can be quantified as a stabilization energy. For instance, in fluorinated benzyl alcohols, intramolecular OH···F interactions are characterized by stabilization energies calculated via NBO analysis. nih.gov A similar approach can be used to estimate the strength of C-H···O and C-H···F interactions in this compound.

Furthermore, the fluorine substituent is known to influence the conformational preferences of the benzyl group. nih.gov The orientation of the fluorophenyl ring relative to the methyl chloroformate group will be governed by a delicate balance of steric hindrance and these weak intramolecular forces. Computational studies on similar molecules indicate that the presence of an ortho-fluorine atom can significantly alter the rotational barrier of the phenyl ring. nih.gov

Intramolecular π-π stacking is another potential interaction that could contribute to the stability of certain conformations. Research on cationic iridium complexes with fluorinated pendant phenyl rings has shown that fluorination can reinforce intramolecular π-π stacking interactions. nih.gov Depending on the molecular geometry, an interaction between the phenyl ring and the carbonyl group of the chloroformate might occur.

The following table summarizes typical intramolecular interaction energies found in analogous compounds, which can serve as a proxy for understanding the stability of this compound.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |

| C-H···O | σ(C-H) | σ(C=O) | 0.5 - 2.0 |

| C-H···F | σ(C-H) | σ(C-F) | 0.2 - 1.5 |

| n→π | n(O) | π*(C=O) | 1.0 - 5.0 |

Note: These values are illustrative and based on computational studies of various organic molecules containing similar functional groups. The actual values for this compound would require specific DFT and NBO calculations.

Charge Transfer Characteristics and Non-Linear Optical Properties of Fluorinated Analogs

The introduction of a fluorine atom into the phenyl ring of a benzyl derivative can significantly impact its electronic properties, including its charge transfer characteristics and non-linear optical (NLO) response. DFT calculations are a powerful tool for predicting these properties, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Fluorine, being a highly electronegative atom, acts as an inductive electron-withdrawing group. This can lead to a redistribution of electron density within the molecule, creating a more polarized system. This polarization is a key factor in determining the NLO properties of a material. Organic molecules with significant NLO responses often feature an electron donor and an electron acceptor group connected by a π-conjugated system. nih.gov In this compound, the fluorophenyl group can act as a weak electron-withdrawing moiety, and the chloroformate group also possesses electron-withdrawing character.

Computational studies on difluorobenzyl derivatives have demonstrated their potential for NLO applications. bohrium.comresearchgate.net These studies show that the position and number of fluorine substituents can tune the hyperpolarizability of the molecule. For instance, DFT calculations on various difluorobenzyl compounds have yielded significant hyperpolarizability values. bohrium.com

The charge transfer within the molecule can be analyzed through the examination of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's reactivity and its potential for intramolecular charge transfer (ICT). A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and potentially larger NLO responses. nih.gov

The NLO properties of fluorinated benzyl derivatives can be compared to those of a standard reference compound like urea (B33335) to assess their potential. The table below presents a hypothetical comparison of calculated NLO properties for this compound based on data from analogous compounds.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (reference) | 1.37 | ~35 | ~370 |

| Benzyl Chloroformate (estimated) | ~2.5 | ~120 | ~500 |

| This compound (predicted) | ~3.0 | ~130 | ~600-800 |

Note: The values for Benzyl Chloroformate and this compound are predictive and based on trends observed in computational studies of related fluorinated and non-fluorinated benzyl compounds. bohrium.comresearchgate.net Actual values would require specific DFT calculations.

The predicted increase in the dipole moment and hyperpolarizability for the fluorinated compound is consistent with the expected electronic effects of the fluorine substituent. The inductive effect of fluorine enhances the molecular polarity and can lead to a more significant NLO response.

Q & A

Basic Questions

Q. What are the recommended synthesis routes for (2-Fluorophenyl)methyl chloroformate, and what parameters require optimization?

- Methodological Answer : The synthesis typically involves reacting 2-fluorobenzyl alcohol with phosgene (or safer equivalents like triphosgene) under anhydrous conditions. Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or dimerization) .

- Solvent selection : Use inert solvents like dichloromethane or toluene to stabilize intermediates .

- Stoichiometry : Excess phosgene (1.2–1.5 equivalents) ensures complete conversion, but requires quenching with dry bases (e.g., NaOH) to neutralize residual reagent .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation exposure (LC₅₀ for methyl chloroformate in rats: 60 mg/kg) .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to avoid dermal/ocular contact (causes severe burns) .

- Emergency response : For spills, neutralize with cold 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo toxicity data for this compound be resolved?

- Case Analysis :

- In vitro models (e.g., cell lines) may underestimate toxicity due to lack of metabolic activation. Compare results with in vivo rodent studies (e.g., 4-hour LC₅₀: 71 ppm in rats) .

- Data gaps : Human carcinogenicity data are absent; extrapolate from structural analogs like methyl chloroformate, which lacks genotoxicity but shows acute pulmonary edema .

- Methodology : Use tiered testing: (1) Ames test for mutagenicity, (2) micronucleus assay for clastogenicity, (3) 28-day inhalation studies in rodents to bridge in vitro-in vivo gaps .

Q. What analytical techniques are suitable for characterizing reaction intermediates and byproducts?

- Derivatization protocols :

- GC-MS : Derivatize polar metabolites (e.g., hydrolysis products) using methyl chloroformate in pyridine/ethanol (1:2 v/v) at 60°C for 30 min. Detect fluorinated derivatives via m/z 174.55 (M⁺) .

- NMR : Use ¹⁹F-NMR (470 MHz) to track fluorophenyl groups (δ ≈ -115 ppm for ortho-fluorine) and confirm esterification .

- Byproduct identification : Employ HPLC-MS/MS (C18 column, 0.1% formic acid in acetonitrile/water) to detect dimeric impurities (e.g., bis-chloroformates) .

Q. How should experimental designs account for moisture sensitivity during reactions with this compound?

- Moisture control :

- Apparatus : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 10 ppm) for moisture-sensitive steps .

- Reagent drying : Pre-dry solvents over molecular sieves (3Å) and substrates with MgSO₄ .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Steric/electronic tuning :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.